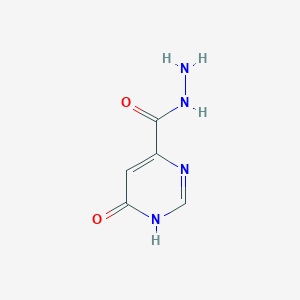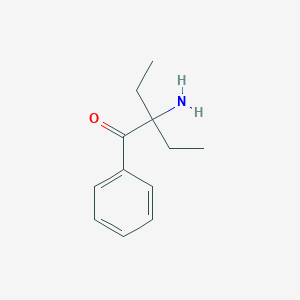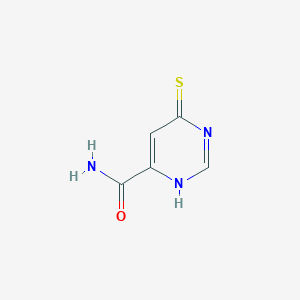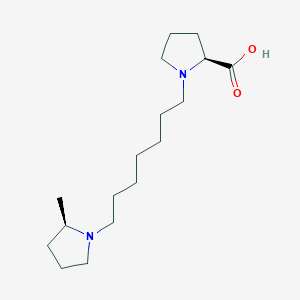![molecular formula C3H2N4O B13104747 2H-Imidazo[4,5-d][1,2,3]oxadiazole CAS No. 933057-41-1](/img/structure/B13104747.png)
2H-Imidazo[4,5-d][1,2,3]oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Imidazo[4,5-d][1,2,3]oxadiazole is a heterocyclic compound that features both imidazole and oxadiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazo[4,5-d][1,2,3]oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2,4-oxadiazole derivatives with carbenoid intermediates, followed by ring-opening and cyclization to form the desired imidazole-oxadiazole structure . The reaction conditions often include the use of metal catalysts such as nickel or palladium, and the reactions are typically carried out under mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-Imidazo[4,5-d][1,2,3]oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Aplicaciones Científicas De Investigación
2H-Imidazo[4,5-d][1,2,3]oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 2H-Imidazo[4,5-d][1,2,3]oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
2H-Imidazo[4,5-d][1,2,3]oxadiazole can be compared with other similar heterocyclic compounds, such as:
Imidazole: A simpler structure with a wide range of applications in medicinal chemistry and materials science.
Oxadiazole: Known for its biological activity and use in the development of pharmaceuticals and agrochemicals.
Triazole: Another heterocyclic compound with significant applications in drug development and materials science.
The uniqueness of this compound lies in its combined imidazole and oxadiazole rings, which confer distinct chemical and biological properties that are not present in the individual components .
Propiedades
Número CAS |
933057-41-1 |
|---|---|
Fórmula molecular |
C3H2N4O |
Peso molecular |
110.07 g/mol |
Nombre IUPAC |
4H-imidazo[4,5-d]oxadiazole |
InChI |
InChI=1S/C3H2N4O/c1-4-2-3(5-1)8-7-6-2/h1H,(H,4,5) |
Clave InChI |
ADPNBSZLVXZKLC-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1)N=NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


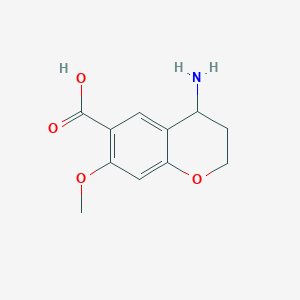

![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide](/img/structure/B13104691.png)



